4-(2-Dimethylphosphorylethyl)piperidine
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Overview
Description
4-(2-Dimethylphosphorylethyl)piperidine is a compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of pharmaceuticals and other organic compounds. The presence of the dimethylphosphorylethyl group in this compound adds unique chemical properties, making it a subject of interest in various fields of research.
Mechanism of Action
Target of Action
4-(2-Dimethylphosphorylethyl)piperidine is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
For instance, the benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site, interacting with specific amino acids .
Biochemical Pathways
For example, piperine, a piperidine alkaloid, has shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Result of Action
For example, piperine has shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Preparation Methods
The synthesis of 4-(2-Dimethylphosphorylethyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 2-dimethylphosphorylethyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Piperidine and 2-dimethylphosphorylethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The piperidine is dissolved in an appropriate solvent, such as dichloromethane or ethanol. The 2-dimethylphosphorylethyl chloride is then added dropwise to the solution while maintaining the reaction temperature at around 0-5°C. The reaction mixture is stirred for several hours, and the product is isolated by filtration or extraction.
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
4-(2-Dimethylphosphorylethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the piperidine ring, leading to the formation of piperidone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphorylethyl group can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidone derivatives, while substitution reactions can produce a variety of substituted piperidines.
Scientific Research Applications
4-(2-Dimethylphosphorylethyl)piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding.
Medicine: The compound’s derivatives are explored for their pharmacological properties.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Comparison with Similar Compounds
4-(2-Dimethylphosphorylethyl)piperidine can be compared with other piperidine derivatives, such as:
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Piperidone: A ketone derivative of piperidine, used as an intermediate in the synthesis of pharmaceuticals.
N-(Piperidin-4-yl)benzamide: A compound with anticancer activity, showing cytotoxic effects against various cancer cell lines.
The uniqueness of this compound lies in its dimethylphosphorylethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(2-dimethylphosphorylethyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NOP/c1-12(2,11)8-5-9-3-6-10-7-4-9/h9-10H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDHUCKLSCPYSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CCC1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NOP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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